(Aminomethyl)dimethylphenylsilane
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Overview
Description
(Aminomethyl)dimethylphenylsilane is an organosilicon compound with the molecular formula C9H15NSi It is characterized by the presence of an aminomethyl group attached to a dimethylphenylsilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(Aminomethyl)dimethylphenylsilane can be synthesized through several methods. One common route involves the reduction of (azidomethyl)dimethylphenylsilane using lithium aluminium tetrahydride in diethyl ether at temperatures between 0°C and 5°C . Another method involves the preparation of aminomethyl functionalized silanes via an α-lithiated amine, which includes steps such as transmetallation and crystallographic determination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)dimethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium tetrahydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce various aminomethyl derivatives.
Scientific Research Applications
(Aminomethyl)dimethylphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Its pharmacological properties, including anti-inflammatory effects, make it a candidate for drug development.
Industry: It is used in the production of silane coupling agents and other functionalized silanes for various industrial applications.
Mechanism of Action
The mechanism of action of (aminomethyl)dimethylphenylsilane involves its interaction with molecular targets and pathways within cells. It can inhibit the synthesis of prostaglandins and other eicosanoids, leading to its anti-inflammatory effects . Additionally, its growth inhibitory activity against cancer cells suggests it may interfere with cellular signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
(Chloromethyl)dimethylphenylsilane: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Diphenylmethylsilane: Has two phenyl groups, resulting in different physical and chemical properties.
Uniqueness
(Aminomethyl)dimethylphenylsilane is unique due to the presence of the aminomethyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Biological Activity
(Aminomethyl)dimethylphenylsilane is an organosilicon compound with significant potential in biological applications due to its unique structural features, which include both amine and silane functional groups. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₅NSi
- Molecular Weight : 165.31 g/mol
The compound is characterized by a dimethylphenylsilane backbone with an aminomethyl substituent, enhancing its reactivity and potential applications in various fields, including materials science and organic synthesis .
Synthesis Methods
Several methods for synthesizing this compound have been reported. These methods typically involve the reaction of dimethylphenylsilane with amine-containing reagents under controlled conditions to yield the desired compound. The synthesis is crucial for understanding the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits growth inhibitory activity against pancreatic carcinoma cells. This suggests potential anticancer properties , making it a candidate for further pharmacological exploration .
Interaction with Biological Systems
The compound's ability to form stable complexes with metal ions positions it as a candidate for use in catalysis and material science. However, specific data on its interactions with biological systems remain limited, warranting further investigation into its therapeutic uses or toxicity profiles .
Case Studies and Research Findings
- Antiplasmodial Activity : A study reported the synthesis of ferrocenyl-containing quinolines based on organosilanes, including this compound derivatives. These compounds were screened for their antiplasmodial activity against various strains of Plasmodium falciparum. The results indicated that certain derivatives exhibited improved activity compared to traditional antimalarial drugs like chloroquine .
- Microsomal Metabolism : The metabolic stability of organosilane compounds, including this compound derivatives, was assessed in human and mouse liver microsomes. The findings revealed rapid metabolism of these compounds, indicating that while they may exhibit biological activity, their stability in biological systems could be a limiting factor .
Table 1: Biological Activity of this compound Derivatives
Compound Name | Activity Type | IC50 (nM) | Remarks |
---|---|---|---|
Ferrocenyl-quinoline 1 | Antiplasmodial | <36 | Effective against chloroquine-sensitive strain |
Ferrocenyl-quinoline 2 | Antiplasmodial | <36 | Effective against chloroquine-resistant strain |
This compound | Anticancer | N/A | Growth inhibitory against pancreatic carcinoma cells |
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRRESFNYKOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903128 |
Source
|
Record name | NoName_3725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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